Oral and Parenteral Bioavailability: L-Tyrosine vs. N-Acetyl-L-Tyrosine (NALT)
In a controlled study comparing tyrosine precursors in total parenteral nutrition (TPN)-fed neonatal piglets, N-acetyl-L-tyrosine (N-AcTyr) exhibited a urinary excretion rate of 65% of the administered dose, confirming low systemic bioavailability and inefficient deacetylation [1]. In human subjects, urinary loss of N-acetyl-L-tyrosine was reported at 60% of infused dose [2]. By contrast, intact L-tyrosine does not require deacetylation and is directly utilizable. In an oral prodrug comparison study in mice, N-acetyl-L-tyrosine was the least effective prodrug tested for elevating brain tyrosine levels compared to L-tyrosine itself, L-tyrosine methyl ester, and O-phospho-L-tyrosine [3].
| Evidence Dimension | Urinary excretion of intact compound (inverse proxy for bioavailability) |
|---|---|
| Target Compound Data | L-Tyrosine: 0% (no deacetylation required; directly utilizable) |
| Comparator Or Baseline | N-Acetyl-L-Tyrosine (N-AcTyr): 65% urinary excretion in neonatal piglet TPN model [1]; 60% in human subjects [2] |
| Quantified Difference | 60–65% of NALT dose excreted intact vs. 0% for L-tyrosine |
| Conditions | Neonatal piglet TPN model, 8-day central line infusion [1]; Human subjects, intravenous infusion [2] |
Why This Matters
N-Acetyl-L-Tyrosine's high urinary loss indicates poor in vivo conversion to free tyrosine, making L-tyrosine the more reliable substrate for applications requiring consistent tyrosine bioavailability.
- [1] Wykes LJ, House JD, Ball RO, Pencharz PB. Aromatic amino acid metabolism of neonatal piglets receiving TPN: effect of tyrosine precursors. Am J Physiol. 1994 Nov;267(5 Pt 1):E672-9. doi: 10.1152/ajpendo.1994.267.5.E672. PMID: 7977717. View Source
- [2] Druml W, Lochs H, Roth E, Hübl W, Balcke P, Lenz K. Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans. Am J Physiol. 1991 Feb;260(2 Pt 1):E280-5. doi: 10.1152/ajpendo.1991.260.2.E280. PMID: 1899985. (Note: Urinary loss of N-acetyl-L-tyrosine: 60% of infused dose). View Source
- [3] Topall G, Laborit H. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. J Pharm Pharmacol. 1989 Nov;41(11):789-91. doi: 10.1111/j.2042-7158.1989.tb06368.x. PMID: 2576051. View Source
